![molecular formula C19H27NO3 B14588702 2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione CAS No. 61318-35-2](/img/structure/B14588702.png)
2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of an isoindole core structure, which is a bicyclic system containing a nitrogen atom. The compound also features an ethylhexyl group attached via an ether linkage to a propyl chain, which is further connected to the isoindole moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
The synthesis of 2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindole core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The next step involves the introduction of the propyl chain, which can be accomplished through alkylation reactions using suitable alkyl halides. Finally, the ethylhexyl group is introduced via etherification reactions, where the propyl chain is reacted with 2-ethylhexanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
化学反应分析
2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be cleaved and replaced with other functional groups using reagents like hydrogen halides or thiols.
Hydroxylation: Hydroxylation reactions introduce hydroxyl groups into the compound, often facilitated by metal catalysts or enzymes such as cytochrome P450.
科学研究应用
2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the formulation of specialty chemicals, such as surfactants and lubricants, due to its unique structural properties.
作用机制
The mechanism of action of 2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of its potential anticancer activity, the compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase enzymes. The exact molecular pathways involved depend on the specific biological context and the nature of the target cells or tissues.
相似化合物的比较
2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives and ether-containing compounds. Similar compounds include:
2-{3-[(2-Methylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione: This compound has a similar structure but with a methyl group instead of an ethyl group, which may affect its chemical reactivity and biological activity.
2-{3-[(2-Ethylhexyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione: This compound has an ethyl chain instead of a propyl chain, which can influence its physical properties and solubility.
2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-pyrrole-1,3(2H)-dione:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
61318-35-2 |
|---|---|
分子式 |
C19H27NO3 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
2-[3-(2-ethylhexoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H27NO3/c1-3-5-9-15(4-2)14-23-13-8-12-20-18(21)16-10-6-7-11-17(16)19(20)22/h6-7,10-11,15H,3-5,8-9,12-14H2,1-2H3 |
InChI 键 |
BYTDWFVNIKWQSM-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COCCCN1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




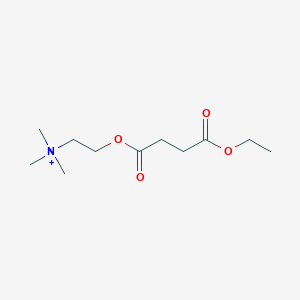
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-L-proline](/img/structure/B14588644.png)
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)
![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
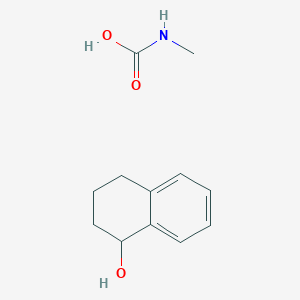
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
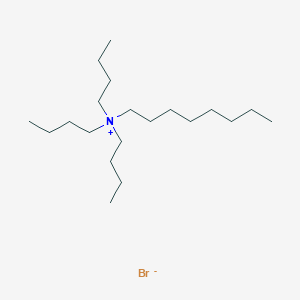
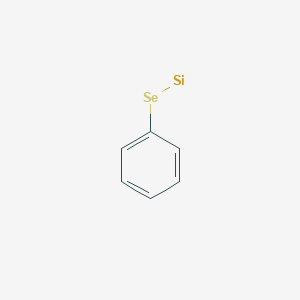

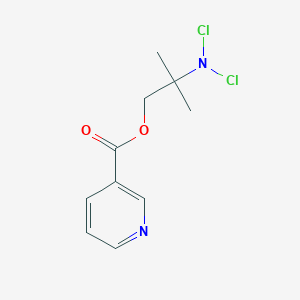

![Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(2-methylphenyl)-](/img/structure/B14588689.png)
